molecular formula C12H19N3 B14866631 N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine

N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine

Cat. No.: B14866631
M. Wt: 205.30 g/mol
InChI Key: ORTUNLBFVLRZSZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine: is an organic compound that features a pyridine ring substituted with a piperidine ring and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine typically involves the reaction of 4-chloropyridine with piperidine in the presence of a base, followed by methylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions. Its ability to stabilize transition states makes it valuable in these processes .

Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It helps in understanding the binding mechanisms of various biological targets .

Medicine: It is being investigated for its role in modulating neurotransmitter systems and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and fragrances. Its catalytic properties enhance the efficiency of these production processes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction cascades and neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-4-(piperidin-4-YL)pyridin-2-amine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10/h5,8-10,13H,3-4,6-7H2,1-2H3

InChI Key

ORTUNLBFVLRZSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1)C2CCNCC2

Origin of Product

United States

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